3,5-Dimethyl-1H-1,2,4-triazole hydrochloride
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Overview
Description
3,5-Dimethyl-1H-1,2,4-triazole hydrochloride is a chemical compound with the molecular formula C4H7N3·HCl It is a derivative of 1,2,4-triazole, a five-membered heterocyclic compound containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride under controlled conditions . The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The final product is typically purified through recrystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles with different functional groups.
Scientific Research Applications
3,5-Dimethyl-1H-1,2,4-triazole hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride, known for its wide range of applications in chemistry and medicine.
3,5-Dimethyl-1-(2-thienylcarbonyl)-1H-1,2,4-triazole: A derivative with additional functional groups, used in specialized applications.
1,3,4-Triazole: Another triazole isomer with distinct chemical properties and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups enhance its stability and reactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C4H8ClN3 |
---|---|
Molecular Weight |
133.58 g/mol |
IUPAC Name |
3,5-dimethyl-1H-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C4H7N3.ClH/c1-3-5-4(2)7-6-3;/h1-2H3,(H,5,6,7);1H |
InChI Key |
IZUKMUMIMJKHAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)C.Cl |
Origin of Product |
United States |
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